Methyl 5-(3,5-bis(trifluoromethyl)phenyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 5-(3,5-bis(trifluoromethyl)phenyl)isoxazole-3-carboxylate is a synthetic compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This particular compound is characterized by the presence of two trifluoromethyl groups attached to the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(3,5-bis(trifluoromethyl)phenyl)isoxazole-3-carboxylate typically involves a multi-step process. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with hydroxylamine hydrochloride in the presence of a base can yield the corresponding oxime. This intermediate can then undergo cyclization to form the isoxazole ring .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(3,5-bis(trifluoromethyl)phenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The trifluoromethyl groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are tailored to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.
Scientific Research Applications
Methyl 5-(3,5-bis(trifluoromethyl)phenyl)isoxazole-3-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: The compound can be used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of methyl 5-(3,5-bis(trifluoromethyl)phenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl groups can enhance the compound’s binding affinity to certain proteins or enzymes, influencing their activity. The isoxazole ring can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-5-[4-(trifluoromethyl)phenyl]isoxazole-4-carboxylate
- 3,5-Bis(trifluoromethyl)phenyl isocyanate
Uniqueness
Methyl 5-(3,5-bis(trifluoromethyl)phenyl)isoxazole-3-carboxylate is unique due to the presence of two trifluoromethyl groups, which can significantly alter its chemical and biological properties compared to similar compounds. These groups can enhance the compound’s stability, lipophilicity, and binding affinity, making it a valuable tool in various scientific and industrial applications.
Properties
Molecular Formula |
C13H7F6NO3 |
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Molecular Weight |
339.19 g/mol |
IUPAC Name |
methyl 5-[3,5-bis(trifluoromethyl)phenyl]-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C13H7F6NO3/c1-22-11(21)9-5-10(23-20-9)6-2-7(12(14,15)16)4-8(3-6)13(17,18)19/h2-5H,1H3 |
InChI Key |
LDJQOFCITKABHD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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